molecular formula C18H15ClO3 B11405122 4-Chlorophenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate

4-Chlorophenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate

Cat. No.: B11405122
M. Wt: 314.8 g/mol
InChI Key: FXRHAWNYUNYPKD-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-(4,6-dimethyl-1-benzofuran-3-yl)acetate is an organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 2-(4,6-dimethyl-1-benzofuran-3-yl)acetate typically involves the esterification of 4-chlorophenol with 2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-(4,6-dimethyl-1-benzofuran-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-chlorophenyl 2-(4,6-dimethyl-1-benzofuran-3-yl)ketone or 4-chlorophenyl 2-(4,6-dimethyl-1-benzofuran-3-yl)carboxylic acid.

    Reduction: Formation of 4-chlorophenyl 2-(4,6-dimethyl-1-benzofuran-3-yl)ethanol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 2-(4,6-dimethyl-1-benzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 2-(4-methyl-1-benzofuran-3-yl)acetate
  • 4-Chlorophenyl 2-(6-methyl-1-benzofuran-3-yl)acetate
  • 4-Chlorophenyl 2-(4,6-dimethyl-1-benzofuran-2-yl)acetate

Uniqueness

4-Chlorophenyl 2-(4,6-dimethyl-1-benzofuran-3-yl)acetate is unique due to the specific positioning of the chlorophenyl and dimethylbenzofuran groups. This unique structure can result in distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H15ClO3

Molecular Weight

314.8 g/mol

IUPAC Name

(4-chlorophenyl) 2-(4,6-dimethyl-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C18H15ClO3/c1-11-7-12(2)18-13(10-21-16(18)8-11)9-17(20)22-15-5-3-14(19)4-6-15/h3-8,10H,9H2,1-2H3

InChI Key

FXRHAWNYUNYPKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)OC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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